Indoraminee is a selective alpha-1 adrenergic receptor antagonist []. In scientific research, Indoraminee serves as a valuable tool for investigating the role of alpha-1 adrenergic receptors in various physiological and pathological processes [, ].
Synthesis Analysis
One method of synthesizing Indoraminee involves a multi-step process starting with the condensation of 4,5-dihydro[2,3-c]thienopyridine hydrochloride with methyl vinyl ketone, ultimately leading to the formation of N-benzoyl thieno[2,3-a]quinolizidine, which is an analog of Indoraminee [].
Mechanism of Action
Indoraminee exerts its effects by competitively binding to alpha-1 adrenergic receptors, primarily in the central nervous system and vascular smooth muscle [, ]. This binding prevents the endogenous agonists, norepinephrine and epinephrine, from activating these receptors, ultimately inhibiting alpha-1 adrenergic receptor-mediated responses [, ].
Applications
Investigating alpha-1 adrenergic receptor subtypes: Indoraminee has been instrumental in characterizing and differentiating alpha-1 adrenergic receptor subtypes, particularly in the rat brain. Studies using radioligand binding assays with [3H]prazosin have revealed distinct binding profiles for Indoraminee, suggesting the existence of alpha-1A and alpha-1B subtypes [, ].
Studying vascular smooth muscle pharmacology: Indoraminee's effects on venous smooth muscle have been explored in various animal models, including dogs and humans. These studies have provided insights into the pharmacological properties of different venous beds and the role of alpha-1 adrenergic receptors in regulating venous tone [].
Understanding coronary artery spasm: Research suggests that Indoraminee, in conjunction with other antagonists like phentolamine and pizotifen, can antagonize the coronary artery contractions induced by ergometrine. This finding implicates the involvement of 5-HT receptors, specifically those similar to the ones found in basilar arteries, in ergometrine-induced coronary vasospasm [].
Related Compounds
Metoprolol
Relevance: Both enantiomers of Metoprolol, along with Indoramine itself, demonstrated an "acceptable fit" within a small molecule model for substrates of human cytochrome P4502D6 (CYP2D6) []. This suggests that Metoprolol and Indoramine share structural features that enable them to interact with and be metabolized by CYP2D6. This is significant as CYP2D6 is involved in the metabolism of many clinically used drugs.
MDMA (3,4-Methylenedioxymethamphetamine)
Relevance: Similar to Metoprolol, both R-MDMA and S-MDMA exhibited an "acceptable fit" in the CYP2D6 substrate model []. The fact that both Indoramine and MDMA enantiomers fit this model suggests they share common structural elements that facilitate interaction with CYP2D6, despite their distinct pharmacological effects.
Codeine
Relevance: Codeine is a known substrate of CYP2D6 and, similar to Indoramine, displayed a favorable fit within the CYP2D6 substrate model []. This finding further reinforces the idea that Indoramine shares structural characteristics with known CYP2D6 substrates, highlighting its potential for metabolism by this enzyme.
Tamoxifen
Relevance: Unlike Indoramine, Codeine, and Metoprolol, Tamoxifen did not fit well within the CYP2D6 substrate model []. While the involvement of CYP2D6 in Tamoxifen's 4-hydroxylation remains uncertain, this finding suggests structural differences between Tamoxifen and Indoramine that impact their interaction with CYP2D6.
Prodipine
Relevance: Similar to Tamoxifen, Prodipine did not exhibit an acceptable fit within the CYP2D6 substrate model []. This is noteworthy as Prodipine is a known CYP2D6 inhibitor, not a substrate. This difference in binding behavior compared to Indoramine may be attributed to structural variations that dictate their specific interactions with CYP2D6.
Triethyl Orthoformate
Relevance: While not structurally related to Indoramine, Triethyl orthoformate plays a crucial role in understanding the chemical reactivity of Indoramine []. Specifically, Indoramine undergoes a formylation reaction with Triethyl orthoformate under acidic conditions. This reaction highlights the presence of a reactive site in Indoramine susceptible to electrophilic attack.
Prazosin
Relevance: Both Prazosin and Indoramine are recognized as α1-adrenergic receptor blockers [, , ]. While both compounds exhibit affinity for α1-adrenergic receptors, their binding profiles and selectivities for different subtypes of α1-adrenergic receptors can differ. These variations may translate into different pharmacological effects and clinical applications.
Relevance: Both WB4101 and Indoramine demonstrate affinity for α1-adrenergic receptors [, ]. Research suggests that these compounds, along with Prazosin, can differentiate between subtypes of α1-adrenergic receptors, denoted as α1A and α1B [6, 9]. The ability of these compounds to discriminate between receptor subtypes underscores the complexity of α1-adrenergic receptor pharmacology and highlights the potential for developing drugs with greater selectivity.
Phentolamine
Relevance: Similar to Indoramine and WB4101, Phentolamine interacts with α1-adrenergic receptors [, ]. Studies using these compounds have contributed to the understanding of α1-adrenergic receptor heterogeneity, revealing differences in their binding affinities and pharmacological profiles.
Dihydroergocryptine
Relevance: Both Dihydroergocryptine and Indoramine exhibit binding affinity for α1-adrenergic receptors []. Their use in pharmacological studies has aided in characterizing the binding characteristics of these receptors and understanding the complexities of antagonist interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
INCB052793 is an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1), with potential antineoplastic activity. Upon oral administration, INCB052793 specifically binds to and inhibits the phosphorylation of JAK1, which interferes with JAK-dependent signaling and may lead to an inhibition of cellular proliferation in JAK1-overexpressing tumor cells. The JAK-STAT (signal transducer and activator of transcription) signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.
INCB053914 is a novel, ATP-competitive, small molecule, pan-inhibitor of PIM kinases. INCB053914 is potent against PIM1, PIM2 and PIM3 and highly selective. INCB053914 is active as a single agent in the majority of cell lines derived from different hematological malignancies, including MM, AML, DLBCL, MCL and T-ALL, with IC50 values ranging from 3 - 300 nM. INCB053914 inhibits phosphorylation of S6RP, P70S6K, 4E-BP-1 and BAD, known PIM kinase targets. INCB053914 may be useful as monotherapy or in combination with other agents for treating hematologic malignancies that are dependent on PIM kinase activity for growth and survival.
Uzansertib is under investigation in clinical trial NCT02587598 (Study of INCB053914 in Subjects With Advanced Malignancies). Uzansertib is an orally available, small molecule and selective ATP-competitive pan-inhibitor of proviral integration sites for Moloney murine leukemia virus (PIM) kinases, with potential antineoplastic activity. Upon oral administration, uzansertib binds to and inhibits the activities of the three PIM isoforms, PIM1, PIM2 and PIM3. This prevents phosphorylation of their downstream targets and inhibits proliferation in cells that overexpress PIMs. PIMs, constitutively active proto-oncogenic serine/threonine kinases upregulated in various types of cancers, play key roles in tumor cell proliferation and survival.
INCB054329, also known as INCB-54329, is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to INCB054329 treatment with IC50 values below 500 nM in cell proliferation assays. INCB054329 down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. INCB054329 as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.
INCB-057643 is under investigation in clinical trial NCT02959437 (Azacitidine Combined With Pembrolizumab and Epacadostat in Subjects With Advanced Solid Tumors (ECHO-206)). BET Inhibitor INCB057643 is an inhibitor of the Bromodomain (BRD) and Extra-Terminal (BET) family of BRD-containing proteins, with potential antineoplastic activity. Upon administration, the BET inhibitor INCB057643 binds to the acetylated lysine recognition motifs found in the BRD of BET proteins, thereby preventing the interaction between the BET proteins and acetylated lysines on histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes, such as c-Myc-dependent target genes, may lead to an inhibition of tumor cell growth. BET proteins are transcriptional regulators that are overexpressed in certain tumor cells and play an important role in cellular growth.
INCB059872, also known as INCB59872, is a potent, selective, and orally active lysine-specific demethylase 1 inhibitor. INCB059872 binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4, respectively, through amine oxidation. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor-suppressor genes. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes; inhibition of LSD1 promotes H3K9 methylation and decreases transcription of these genes.